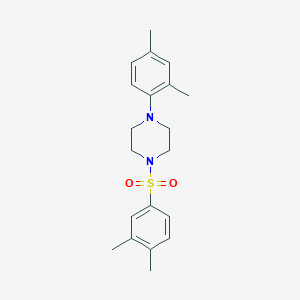

1-(2,4-Dimethylphenyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine

Description

Properties

IUPAC Name |

1-(2,4-dimethylphenyl)-4-(3,4-dimethylphenyl)sulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2S/c1-15-5-8-20(18(4)13-15)21-9-11-22(12-10-21)25(23,24)19-7-6-16(2)17(3)14-19/h5-8,13-14H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPPGBLYOPPWWFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions

-

Solvent: Anhydrous dichloromethane or dimethylformamide (DMF).

-

Base: Triethylamine (2.2 equiv) to neutralize HCl byproduct.

-

Temperature: 0–5°C during sulfonyl chloride addition, followed by stirring at room temperature for 12–18 hours.

-

Yield: 72–85% after purification via silica gel chromatography (ethyl acetate/hexane gradient).

Mechanistic Insight:

The piperazine’s lone pair on the nitrogen attacks the electrophilic sulfur in the sulfonyl chloride, displacing chloride. Steric hindrance from the 2,4-dimethylphenyl group directs sulfonylation to the less hindered nitrogen.

Palladium-Catalyzed Coupling Approaches

Palladium-mediated cross-coupling offers an alternative for constructing the aryl-piperazine bond. This method is adapted from vortioxetine synthesis protocols.

Key Steps

-

Preparation of 1-(2-Bromophenyl)Piperazine:

-

Coupling with 3,4-Dimethylthiophenol:

Data Table 1: Comparison of Coupling Methods

| Parameter | Ullmann Coupling | Pd-Catalyzed Thioether Formation |

|---|---|---|

| Catalyst | Pd(OAc)₂/Xantphos | Pd(dba)₂/BrettPhos |

| Temperature | 100°C | 110°C |

| Yield | 68% | 74% |

| Oxidation Required | No | Yes (m-CPBA, 90% yield) |

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis time from hours to minutes.

Optimized Protocol

-

Reagents: 1-(2,4-dimethylphenyl)piperazine (1 equiv), 3,4-dimethylbenzenesulfonyl chloride (1.2 equiv), DIPEA (2.5 equiv).

Table 2: Conventional vs. Microwave Synthesis

Purification and Isolation Techniques

Chromatography

Chemical Reactions Analysis

1-(2,4-Dimethylphenyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic rings, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alkoxides. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

1-(2,4-Dimethylphenyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: It may be used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The piperazine ring can interact with receptor sites, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogues

Functional Group Variations

Sulfonyl vs. Thioether Linkers

- Target Compound : The sulfonyl group (-SO₂-) provides strong electron-withdrawing effects, enhancing metabolic stability and hydrogen-bond acceptor capacity.

- Vortioxetine (1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine): Replaces the sulfonyl with a thioether (-S-) linker.

Sulfonamide vs. Aroyl Substituents

- 1-Aroyl-4-(4-methoxyphenyl)piperazines: Feature aroyl groups (e.g., benzoyl, halogenated benzoyl) instead of sulfonyl. For example, 1-(2-fluorobenzoyl)-4-(4-methoxyphenyl)piperazine forms supramolecular chains via C–H⋯O bonds, unlike the sulfonyl-based target compound .

Substituent Effects on Phenyl Rings

Dimethyl vs. Methoxy Groups

- 1-(4-Methoxyphenyl)piperazine Derivatives: Methoxy (-OCH₃) groups are electron-donating, enhancing solubility via polar interactions. For instance, 1-(4-methoxyphenyl)piperazine accelerates monoamine neurotransmitter release, suggesting substituents profoundly influence pharmacological activity .

Halogenated Analogues

- 1-(3,4-Difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine : Fluorine atoms improve metabolic stability and binding affinity through hydrophobic and electrostatic interactions. The dihedral angle between benzene rings (40.2°) contrasts with the target compound’s dimethyl-substituted system, which may adopt distinct conformational preferences .

Dopamine Receptor Affinity

- 1-((2-Phenylcyclopropyl)methyl)-4-(2,4-dichlorophenyl)piperazine : Dichlorophenyl substituents enhance dopamine D3 receptor selectivity. The target compound’s dimethyl groups may reduce receptor affinity compared to electron-withdrawing halogens .

Anticancer and Antimicrobial Potential

- Acylsulfonylpiperazines : Derivatives like 1N-[(2-bromo-5-methoxybenzoyl)]-4N-[(substituted phenyl)sulfonyl]piperazine exhibit antiproliferative activity. The target compound’s dimethylphenyl groups could modulate cytotoxicity by altering steric interactions with cellular targets .

- Sulfonamide-Piperazine Hybrids : Synthesized compounds in show antimicrobial activity, suggesting the sulfonyl-piperazine scaffold is versatile. Methyl substituents in the target compound may enhance lipid bilayer penetration compared to polar sulfonamide derivatives .

Biological Activity

1-(2,4-Dimethylphenyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a piperazine ring substituted with two aromatic groups: a 2,4-dimethylphenyl group and a 3,4-dimethylphenylsulfonyl group. The sulfonyl moiety enhances the compound's solubility and bioavailability.

Antidepressant Properties

Research indicates that related compounds, particularly vortioxetine (which shares structural similarities), exhibit significant antidepressant effects. Vortioxetine acts as a serotonin modulator and is under investigation for treating major depressive disorder (MDD) and anxiety disorders . The mechanism involves inhibition of serotonin reuptake combined with receptor activity modulation.

Anticancer Activity

Preliminary studies have suggested that sulfonamide derivatives can inhibit various cancer cell lines. For instance, compounds similar to the target molecule have shown promising results in inhibiting cell proliferation in colorectal cancer models (HT-29 and COLO-205), with IC50 values indicating effective cytotoxicity .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Studies on related sulfonamide derivatives have demonstrated moderate antibacterial activity against pathogens like N. meningitidis and H. influenzae, indicating that modifications in the piperazine scaffold can enhance antimicrobial efficacy .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process may include:

- Formation of the Piperazine Ring : This is achieved through cyclization reactions involving appropriate amines and halides.

- Sulfonation : The introduction of the sulfonyl group can be performed using sulfonating agents on the aromatic ring.

- Purification : Techniques such as recrystallization or chromatography are employed to obtain pure compounds.

Case Studies

Several studies have evaluated the biological activities of similar compounds:

- Study on Vortioxetine : A clinical trial assessed vortioxetine's efficacy in treating MDD, showing significant improvement in patient outcomes compared to placebo .

- Anticancer Research : A series of N-(aryl)arylsulfonamides were synthesized and tested for their ability to inhibit cancer cell growth, revealing several candidates with promising IC50 values against various cancer lines .

Data Table: Biological Activity Overview

Q & A

Basic Research Question

- HPLC/UPLC : Quantify purity (>95%) and detect impurities using C18 columns with acetonitrile/water gradients.

- NMR (¹H/¹³C) : Confirm regiochemistry of dimethylphenyl and sulfonyl groups. For example, aromatic protons in 3,4-dimethylphenyl sulfonates resonate at δ 7.2–7.5 ppm .

- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .

How do steric effects influence the compound’s conformational flexibility?

Advanced Research Question

Steric hindrance from 2,4-dimethylphenyl groups restricts rotation around the piperazine-sulfonyl bond, stabilizing specific conformations. Dynamic NMR studies (variable-temperature ¹H NMR) can measure rotational barriers, while molecular dynamics simulations (e.g., AMBER) reveal dominant conformers in solution . In crystal structures, bulky substituents increase torsional angles (e.g., 74.96° between piperazine and sulfonyl-bound benzene planes) .

What strategies mitigate toxicity in preclinical studies?

Advanced Research Question

- Metabolic profiling : Use hepatic microsomes to identify oxidative metabolites (e.g., CYP450-mediated N-dealkylation).

- Prodrug design : Mask polar groups (e.g., hydroxyls) with acetyl or phosphate esters to reduce off-target effects .

- In silico toxicity prediction : Tools like ProTox-II assess hepatotoxicity and mutagenicity risks based on structural alerts .

How can computational modeling guide the design of derivatives with improved pharmacokinetics?

Advanced Research Question

- ADME prediction : SwissADME estimates logP (optimal range: 2–4), aqueous solubility, and blood-brain barrier penetration.

- Pharmacophore modeling : Identifies critical interactions (e.g., hydrogen bonds with sulfonyl oxygen) for target engagement .

- Co-crystallization studies : Resolve binding modes with target proteins (e.g., kinases) to optimize substituent geometry .

What are the challenges in scaling up synthesis for in vivo studies?

Advanced Research Question

- Solvent selection : Replace acetonitrile with greener solvents (e.g., ethanol/water mixtures) to improve safety and yield .

- Catalyst optimization : Transition from homogeneous (e.g., K₂CO₃) to heterogeneous catalysts (e.g., Amberlyst-15) for easier recovery .

- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.